molecular formula C26H27N3O3S B2404952 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 887898-31-9

2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2404952
CAS No.: 887898-31-9
M. Wt: 461.58
InChI Key: PTFPXBWKZXOYBA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core with tetramethyl substituents at positions 5 and 5. The structure includes two carboxamide groups: one at position 3 and a 4-benzoylbenzamido moiety at position 6.

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-25(2)14-18-19(22(27)31)24(33-21(18)26(3,4)29-25)28-23(32)17-12-10-16(11-13-17)20(30)15-8-6-5-7-9-15/h5-13,29H,14H2,1-4H3,(H2,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFPXBWKZXOYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 4-benzoylbenzoic acid with thieno[2,3-c]pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine. The mixture is usually refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Differences:

K408-1083 features a sulfamoyl group, which is polar and may enhance solubility or target sulfhydryl enzymes . BF38546 replaces the carboxamide with an ethyl ester, altering metabolic pathways and bioavailability .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~528 vs. 371–573 for analogs) suggests greater lipophilicity, impacting membrane permeability and pharmacokinetics.
  • BI82801’s methoxy group balances lipophilicity and solubility, a common strategy in drug design .

Synthetic Accessibility: details synthetic routes for thiazolo-pyrimidine derivatives (e.g., compounds 11a,b and 12), though these involve different cores. The thieno[2,3-c]pyridine analogs in –5 likely follow similar condensation and cyclization protocols .

Biological Activity

Overview of Biological Activity

The compound "2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide" belongs to a class of organic compounds that often exhibit significant biological activities. These activities can include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties. The specific biological effects depend on the compound's structure and functional groups.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this one can often be predicted through a structure-activity relationship (SAR) analysis. Key structural features that may influence activity include:

  • Aromatic Rings : The presence of benzoyl groups can enhance lipophilicity and facilitate interactions with biological targets.
  • Pyridine and Thieno Structures : These heterocycles are known to exhibit various pharmacological activities due to their ability to interact with enzymes and receptors.
  • Amide Linkages : These functional groups can play a crucial role in binding affinity and specificity for target proteins.

Case Studies and Research Findings

  • Anticancer Activity : Compounds with similar structures have been investigated for their potential anticancer properties. For instance, thieno[2,3-c]pyridine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through various signaling pathways.
  • Antimicrobial Properties : Research has indicated that certain benzamide derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Enzyme Inhibition : Many compounds in this class have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, inhibition of kinases or proteases can lead to therapeutic effects in cancer and inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Compound AThieno-PyridineAnticancer
Compound BBenzamideAntimicrobial
Compound CPyridineEnzyme Inhibitor

Q & A

Q. Table 1. Solubility Optimization Strategies

Solvent SystemCompatibilityApplicationReference
DMSO/PBS (1:9)High (≤1% DMSO)Cell culture assays
PEG-400/WaterModerate (20% PEG)In vivo formulations
Hydroxypropyl-β-cyclodextrinLow (5 mM)Stabilization for NMR

Q. Table 2. Key Synthetic Intermediates

IntermediatePurposeCharacterization Method
Thienopyridine coreScaffold assembly¹H NMR, IR
BenzoylbenzamideSubstituent couplingLC-MS, ¹³C NMR
Tetramethylated derivativeSteric controlX-ray crystallography

Critical Analysis of Evidence

  • Structural Analogues : Evidence from pyrimidine-thieno hybrids (e.g., compound 11b in ) highlights the importance of electron-withdrawing groups (e.g., cyano) for stabilizing reactive intermediates.
  • Data Reproducibility : Discrepancies in yields (e.g., 68% in vs. 57% in ) suggest sensitivity to reflux duration and catalyst purity.

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